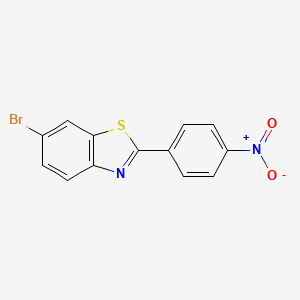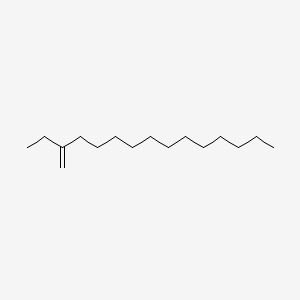
Pentadecane,3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecane,3-methylene-: is an organic compound with the molecular formula C16H32 . It is a type of alkene, characterized by the presence of a methylene group attached to the third carbon of the pentadecane chain. This compound is part of the larger family of hydrocarbons and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentadecane,3-methylene- typically involves the alkylation of alkenes . One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of Pentadecane,3-methylene- can involve catalytic cracking of larger hydrocarbons or dehydrogenation of alkanes. These processes are carried out at high temperatures and pressures, often in the presence of catalysts such as platinum or palladium to increase the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentadecane,3-methylene- can undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound. This is typically done under UV light or in the presence of a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Pentadecane,3-methylene- has several applications in scientific research:
Chemistry: Used as a for the synthesis of more complex organic molecules.
Biology: Studied for its potential and interactions with biological membranes.
Medicine: Investigated for its potential use in due to its hydrophobic nature.
Industry: Utilized in the production of and due to its long hydrocarbon chain.
Mechanism of Action
The mechanism of action of Pentadecane,3-methylene- involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is primarily due to the presence of the methylene group, which can participate in addition and substitution reactions.
Comparison with Similar Compounds
Pentadecane: A saturated hydrocarbon with the formula .
Hexadecane: Another saturated hydrocarbon with the formula .
3-Methylpentadecane: A branched alkane with the formula .
Uniqueness: Pentadecane,3-methylene- is unique due to the presence of the methylene group, which imparts different chemical reactivity compared to its saturated counterparts
Properties
CAS No. |
56919-55-2 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
3-methylidenepentadecane |
InChI |
InChI=1S/C16H32/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2/h3-15H2,1-2H3 |
InChI Key |
QHSRAQJUNKPXRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


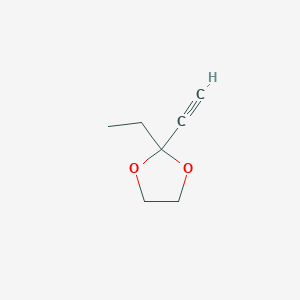
![3,5-Dichloro-2-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13796537.png)
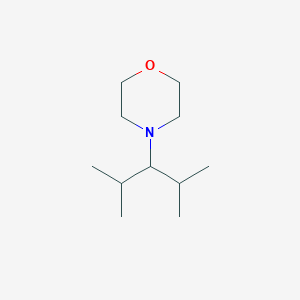
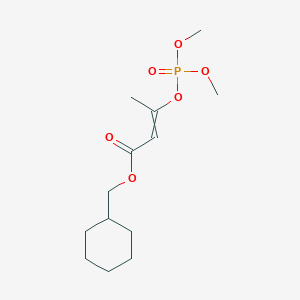

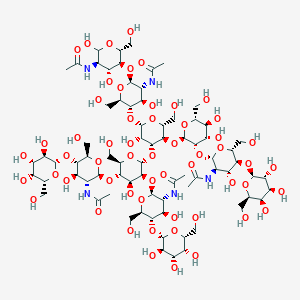
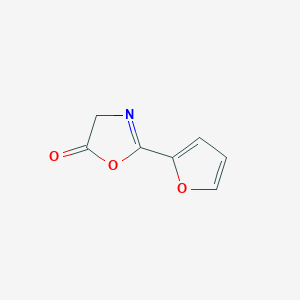

![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)
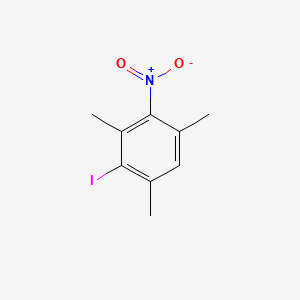

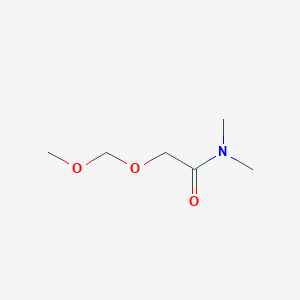
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
